molecular formula C19H23NO6 B4624193 methyl 4-(4-hydroxy-3-methoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-(4-hydroxy-3-methoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B4624193
M. Wt: 361.4 g/mol
InChI Key: ZRNDXMMGJCUUJB-UVTDQMKNSA-N
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Description

Methyl 4-(4-hydroxy-3-methoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C19H23NO6 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.15253745 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Protective Groups

A study on oxidative debenzylation highlighted the use of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, demonstrating compatibility with several functional groups vulnerable to reductive debenzylation reactions (Yoo, Kim Hye, & Kyu, 1990). This research underpins the significance of protective groups in complex organic syntheses, potentially including compounds similar to the one .

Heterocyclic Compound Synthesis

The creation of methyl 4-aminopyrrole-2-carboxylates via a one-pot synthesis involving 5-methoxyisoxazoles and pyridinium ylides was reported, facilitated by a FeCl2/Et3N binary catalytic system. This approach permits the introduction of substituents at the pyrrole nitrogen, showcasing a method that could be applied to the synthesis or modification of the compound (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Enaminones and Pyrrole Derivatives

A novel synthesis route for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates was developed, starting from N-protected α-amino acids. The process involves enaminones as intermediates, which can be used for constructing other functionalized heterocycles. This pathway provides insights into synthesizing and manipulating pyrrole derivatives, which could be relevant for synthesizing the compound or related structures (Grošelj et al., 2013).

Precursors and Synthetic Pathways

Research on 3-hydroxy-4-pyrones as precursors for 4-methoxy-3-oxidopyridinium ylides illustrates a method for synthesizing highly substituted azabicyclo[3.2.1]octanes. This study highlights the versatility of precursors in generating complex molecular frameworks, potentially offering a route to synthesize or modify the compound (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).

properties

IUPAC Name

methyl (4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6/c1-12-17(19(23)26-4)14(18(22)20(12)8-5-9-24-2)10-13-6-7-15(21)16(11-13)25-3/h6-7,10-11,21H,5,8-9H2,1-4H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNDXMMGJCUUJB-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC(=C(C=C2)O)OC)C(=O)N1CCCOC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=C(C=C2)O)OC)/C(=O)N1CCCOC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-(4-hydroxy-3-methoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-(4-hydroxy-3-methoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
methyl 4-(4-hydroxy-3-methoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
methyl 4-(4-hydroxy-3-methoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-(4-hydroxy-3-methoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-(4-hydroxy-3-methoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.